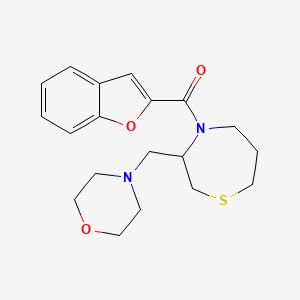

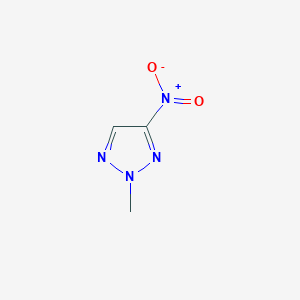

![molecular formula C15H21Cl2N3O B2497867 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride CAS No. 1427378-97-9](/img/structure/B2497867.png)

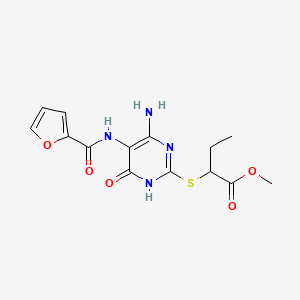

1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest falls within a class of chemicals that are significant for their heterocyclic frameworks. Such compounds are crucial in pharmaceutical and materials science due to their diverse biological activities and chemical functionalities.

Synthesis Analysis

Research on related heterocyclic compounds often involves multistep synthesis, including cyclization reactions and the use of nucleophiles containing NH2 groups. For example, reactions of 5-methyl-2-(p-nitrophenyl)oxazolo[3,2-a]pyridinium perchlorate with ammonia and hydrazine demonstrate the complexity and specificity of reactions involved in synthesizing such compounds (Babaev et al., 1999).

Molecular Structure Analysis

The molecular structure of similar compounds can be determined through crystallographic studies, as seen in compounds synthesized through reactions involving secondary amines and characterized by X-ray structural analysis. This provides a basis for understanding the three-dimensional conformation of these molecules (Zhang et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds often involve interactions with nucleophiles, showcasing a range of potential chemical transformations. For instance, the interaction between heterocyclic amines and oxiranylmethyl groups leading to ring-opening reactions demonstrates the complex chemical behavior of these molecules (Krutošíková et al., 2001).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the usability and application of these compounds. The crystal and molecular structure analysis provides insights into the arrangement and intermolecular interactions within the crystal lattice, which are fundamental for predicting the solubility and stability of these compounds (Dolzhenko et al., 2011).

Chemical Properties Analysis

The chemical properties of related compounds, including reactivity towards various reagents, stability under different conditions, and potential for undergoing a wide range of chemical reactions, are central to their application in synthesis and drug design. Studies on the synthesis and reactivity of heterocyclic compounds contribute to a deeper understanding of these properties (Amirnasr et al., 2002).

Applications De Recherche Scientifique

Synthesis and Reactivity

- This compound serves as a key intermediate in synthesizing a range of heterocyclic compounds. It's particularly instrumental in the preparation of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a pivotal component in developing premafloxacin, an antibiotic targeting veterinary pathogens. The synthesis involves asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

Derivative Formation and Antimicrobial Activity

- The compound's derivatives showcase antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives synthesized from various primary amines demonstrated good to moderate activities against test microorganisms, indicating their potential in combating infections (Bektaş et al., 2007).

Chemical Reactions and Interactions

- The reactivity of this compound and its derivatives in chemical reactions is notable. For example, consecutive reactions involving 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones and methyl 2-isocyanoacetate, followed by interactions with cyclic secondary amines like pyrrolidine, pave the way to previously unknown derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate, expanding the possibilities for chemical synthesis and novel compound development (Shablykin et al., 2016).

Propriétés

IUPAC Name |

1-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O.2ClH/c1-11-2-4-12(5-3-11)15-8-14(19-17-15)10-18-7-6-13(16)9-18;;/h2-5,8,13H,6-7,9-10,16H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDOMQSJLPBHDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)CN3CCC(C3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide](/img/no-structure.png)

![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)

![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)

![3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2497806.png)